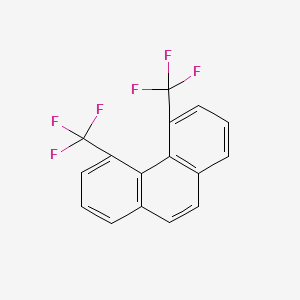
4,5-Bis(trifluoromethyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(trifluoromethyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with two trifluoromethyl groups attached to the phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trifluoromethyl)phenanthrene typically involves the halogenation of phenanthrene followed by substitution reactions with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a catalyst to introduce the trifluoromethyl groups at the desired positions on the phenanthrene ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis(trifluoromethyl)phenanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium in isopentanol to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: Sodium in isopentanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives
Applications De Recherche Scientifique
4,5-Bis(trifluoromethyl)phenanthrene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Bis(trifluoromethyl)phenanthrene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a potent electrophile in various chemical reactions. This compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound without the trifluoromethyl groups.
4,5-Dichlorophenanthrene: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
4,5-Difluorophenanthrene: Contains fluorine atoms instead of trifluoromethyl groups.
Uniqueness: 4,5-Bis(trifluoromethyl)phenanthrene is unique due to the presence of the trifluoromethyl groups, which significantly alter its chemical reactivity and physical properties compared to its analogs. These groups enhance the compound’s stability and electron-withdrawing capacity, making it valuable in various applications .
Propriétés
Numéro CAS |
108665-40-3 |
|---|---|
Formule moléculaire |
C16H8F6 |
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
4,5-bis(trifluoromethyl)phenanthrene |
InChI |
InChI=1S/C16H8F6/c17-15(18,19)11-5-1-3-9-7-8-10-4-2-6-12(16(20,21)22)14(10)13(9)11/h1-8H |
Clé InChI |
WMVRTPKPMUJGBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)(F)F)C3=C(C=CC=C3C(F)(F)F)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


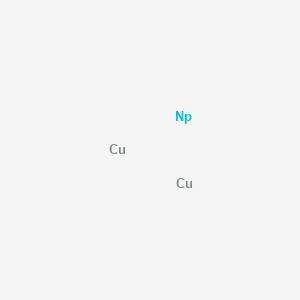
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
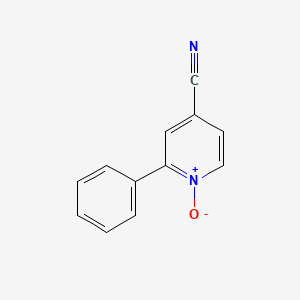
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
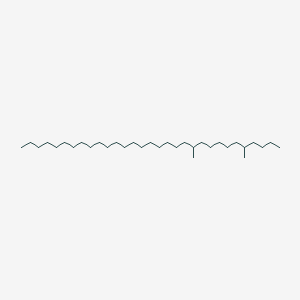
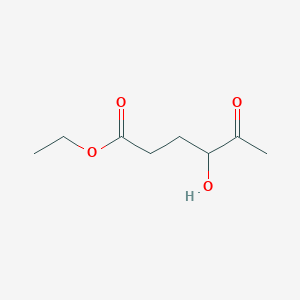
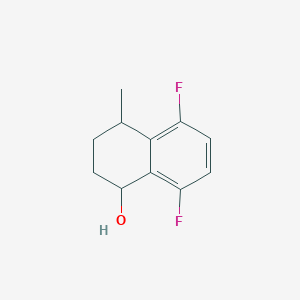
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
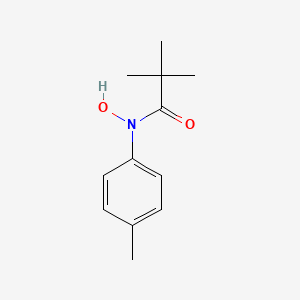
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
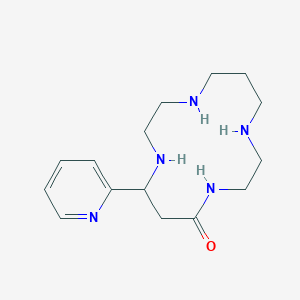
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
